molecular formula C18H17N3OS2 B2673591 4-phenylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide CAS No. 794556-41-5

4-phenylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide

Cat. No. B2673591
CAS RN: 794556-41-5
M. Wt: 355.47
InChI Key: GOEFKLPCCWJMBH-UHFFFAOYSA-N
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Description

4-phenylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide, also known as PBTZ169, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole-containing compounds that have shown promising results in the treatment of tuberculosis and other infectious diseases.

Scientific Research Applications

Infrared Spectra and Structural Analysis

Research on sulfonamide derivatives, including those related to the chemical structure of interest, has investigated their infrared spectra. Studies have shown that derivatives like N-(2-pyridyl)-, N-(2-thiazolyl)-, N-(2-pyrimidinyl)-, and N-phenyl-sulfonamide exhibit distinct spectral changes upon N-deuteration, suggesting variations in their chemical forms and interactions. Such analyses are crucial for understanding the molecular structure and potential chemical reactivity of these compounds (Uno et al., 1963).

Synthetic Routes and Heterocyclic Chemistry

Several studies have focused on developing synthetic methodologies for creating complex heterocyclic structures incorporating the pyridine and thiazole moieties. For instance, the synthesis of thienopyridines and other fused derivatives from precursors similar to the compound of interest has been reported, highlighting the versatility of these chemical frameworks in constructing diverse heterocyclic systems (Harb et al., 2006). Such synthetic strategies are foundational for the development of new materials and biologically active molecules.

Antimicrobial Properties

Compounds structurally related to "4-phenylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide" have been synthesized and evaluated for their antimicrobial properties. A facile synthesis approach has led to the creation of derivatives incorporating the pyridine-2-ylcarboxamido moiety, which demonstrated moderate antimicrobial activity in selected studies. This line of research suggests potential applications in developing new antimicrobial agents (Darwish et al., 2010).

Molecular Structure Determination

Efforts to elucidate the molecular structure of related compounds through methods such as X-ray crystallography have provided detailed insights into their molecular configurations. Such studies are essential for understanding the relationship between structure and function, which can guide the design of compounds with desired properties (Saeed et al., 2010).

Reaction Mechanisms and Chemical Transformations

Research has also delved into the reaction mechanisms and chemical transformations involving compounds with similar structures. For example, studies on the reaction of magnesiated bases with substituted pyridines have shed light on deprotonation and addition reactions, contributing to the broader understanding of chemical reactivity and potential synthetic applications (Bonnet et al., 2001).

properties

IUPAC Name

4-phenylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c22-17(10-6-12-23-14-7-2-1-3-8-14)21-18-20-16(13-24-18)15-9-4-5-11-19-15/h1-5,7-9,11,13H,6,10,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEFKLPCCWJMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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